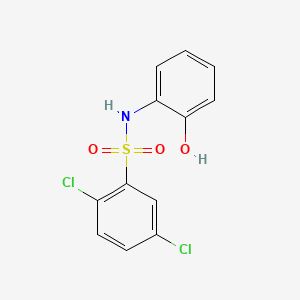

2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2NO3S/c13-8-5-6-9(14)12(7-8)19(17,18)15-10-3-1-2-4-11(10)16/h1-7,15-16H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOVPOYKUJTBFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with 2-aminophenol. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the formation of the sulfonamide bond. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the oxidizing agent used.

Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions include substituted benzenesulfonamides, ketones, aldehydes, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of sulfonamide-sensitive enzymes, affecting bacterial growth and proliferation .

Comparison with Similar Compounds

Key Findings :

- FH535 and FH535-N: The nitro-substituted derivatives (FH535 and FH535-N) exhibit potent apoptosis induction in hepatocellular carcinoma cells. FH535-N, with a bulkier nitronaphthyl group, shows enhanced efficacy, likely due to improved target binding or stability .

- Crystallographic Trends: Derivatives with methyl/ethyl substituents (e.g., 2,3-dimethylphenyl) crystallize in monoclinic systems ($ P2_1/n $), suggesting similar packing motifs influenced by steric and electronic effects .

Physicochemical and Structural Properties

Table 2: Crystallographic Data for Selected Analogs

Observations :

- Both compounds adopt the $ P2_1/n $ space group, indicating conserved symmetry despite substituent differences.

- The 3-methylphenyl derivative has a smaller unit cell volume ($ 1422.0 \, Å^3 $) compared to the 2,3-dimethylphenyl analog ($ 1620.5 \, Å^3 $), reflecting steric contributions .

Biological Activity

2,5-Dichloro-N-(2-hydroxyphenyl)benzenesulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory effects, supported by various research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Chemical Formula : C13H9Cl2N O2

- CAS Number : 825604-11-3

This structure includes two chlorine atoms, a hydroxyl group, and a sulfonamide moiety, which are critical for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Key Findings :

- The compound demonstrated effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria.

- In vitro studies reported Minimum Inhibitory Concentrations (MICs) as low as 6.72 mg/mL against E. coli and 6.63 mg/mL against S. aureus .

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 6.63 |

| Escherichia coli | 6.72 |

| Klebsiella pneumoniae | Not specified |

| Pseudomonas aeruginosa | Not specified |

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro assays. Studies have shown that it can inhibit the proliferation of cancer cell lines.

Case Study :

- In a study evaluating its effects on human lung cancer cells (A549), the compound exhibited a GI50 value of approximately 2.3 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .

| Cell Line | GI50 (µM) |

|---|---|

| A549 (Lung) | 2.3 |

| MCF-7 (Breast) | Not specified |

| HT-29 (Colon) | Not specified |

| Panc-1 (Pancreatic) | Not specified |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been documented. It has been shown to reduce edema in animal models significantly.

Research Findings :

- In carrageenan-induced rat paw edema models, the compound displayed an inhibition percentage of up to 94% at specific time intervals .

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The sulfonamide moiety is known to inhibit carbonic anhydrases, which are crucial in many physiological processes.

- Cellular Interaction : The hydroxyl group allows for hydrogen bonding with active sites on enzymes and receptors, potentially modulating their activity.

- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.

Q & A

Q. What synthetic routes are recommended for synthesizing 2,5-dichloro-N-(2-hydroxyphenyl)benzenesulfonamide, and how can purity be optimized?

Methodological Answer: A three-step approach adapted from sulfonamide synthesis protocols is recommended:

Sulfonation : React 2,5-dichlorobenzenesulfonyl chloride with 2-aminophenol under controlled alkaline conditions (pH 8–10) in tetrahydrofuran (THF) at 0–5°C.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

Crystallization : Recrystallize the final product from ethanol/water mixtures to achieve >95% purity, verified via HPLC (C18 column, acetonitrile/water mobile phase) .

Key Considerations : Monitor reaction progress via TLC and confirm structural integrity using -NMR (DMSO-, 400 MHz) to detect characteristic sulfonamide NH protons (~10.5 ppm) and aromatic protons .

Q. How can crystallographic data for this compound be obtained and analyzed?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Optimize crystal mounting using cryo-loops with Paratone-N oil.

- Structure Solution : Employ SHELXT (intrinsic phasing) for initial structure solution, followed by refinement via SHELXL (full-matrix least-squares on ) .

- Visualization : Mercury software (version 4.3) can generate ORTEP diagrams and analyze hydrogen-bonding networks (e.g., N–H···O interactions between sulfonamide and hydroxyl groups) .

Example Metrics : Anticipated -values < 0.05 for high-resolution data. Compare unit cell parameters with analogous sulfonamides (e.g., 2,4-dichloro-N-(2,5-dimethylphenyl)benzenesulfonamide, ) .

Intermediate Research Questions

Q. What in vitro assays are suitable for evaluating its anti-cancer activity?

Methodological Answer:

- Anti-Proliferation : Conduct []-thymidine incorporation assays in HCC cell lines (e.g., Huh7, Hep3B) over 72 hours. Normalize data to DMSO controls and calculate IC values via nonlinear regression .

- Apoptosis : Use Annexin V/PI staining with flow cytometry (LSRII instrument, FlowJo analysis). Compare results to FH535 (a structural analog with IC ~10 μM in Huh7 cells) .

- Mitochondrial Effects : Measure transmembrane potential (ΔΨm) using JC-1 dye and assess ATP depletion via luminescence assays .

Data Interpretation : Correlate activity with structural features (e.g., hydroxyl group’s role in proton uncoupling vs. nitro groups in FH535 derivatives) .

Q. How does this compound modulate Wnt/β-catenin signaling?

Methodological Answer:

- Transcriptional Inhibition : Perform TOPFlash luciferase assays in HEK293T cells transfected with β-catenin/TCF reporters. Normalize to Renilla luciferase and compare inhibition to FH535 (reported IC ~5–10 μM) .

- Protein Localization : Use immunofluorescence (anti-β-catenin antibodies) to assess nuclear translocation in treated vs. untreated cells .

- Combination Studies : Test synergy with sorafenib (a Raf kinase inhibitor) via Chou-Talalay analysis. Prior studies on FH535 showed synergistic effects at 5 μM .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern modifications to the N-aryl group?

Methodological Answer:

- Hydroxyl vs. Nitro Groups : Replace the 2-hydroxyphenyl group with nitro-substituted aryl groups (e.g., 4-nitrophenyl) to evaluate effects on Wnt inhibition. FH535 derivatives with nitro groups show enhanced activity due to improved electron-withdrawing properties .

- Steric Effects : Compare para-substituted analogs (e.g., 2-methyl-4-nitrophenyl in FH535) to ortho-substituted variants. Bulkier groups may reduce solubility but enhance target binding .

- Computational Modeling : Use molecular docking (AutoDock Vina) to predict interactions with β-catenin’s binding pocket. Prioritize derivatives with lower predicted binding energies (< -8 kcal/mol) .

Contradictory Data : Some SAR modifications (e.g., 2,6-dihalogenation) improve activity, while others (e.g., methyl groups) show minimal impact, suggesting multi-target mechanisms .

Q. How can computational tools predict interactions between this compound and mitochondrial targets?

Methodological Answer:

- Docking Studies : Model interactions with uncoupling protein 2 (UCP2) using Schrödinger’s Glide. Focus on sulfonamide’s sulfonyl group for protonophoric activity .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability in lipid bilayers. Compare to known uncouplers like FCCP .

- QSAR Models : Develop quantitative models using descriptors like log (target compound: ~5.12) and polar surface area (100.37 Å) to predict mitochondrial uptake .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.